

Synthesis and first description of Escaline in scientific literature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Escaline*

Cat. No.: B1605962

[Get Quote](#)

An In-Depth Technical Guide to the First Synthesis and Description of **Escaline** in Scientific Literature

Introduction

Escaline (3,5-dimethoxy-4-ethoxyphenethylamine) is a psychedelic phenethylamine and a structural analog of **mescaline**. Its first synthesis was reported in the scientific literature in a 1954 paper by F. Benington and colleagues.^{[1][2]} However, the compound remained relatively obscure until its re-examination by the laboratory of David E. Nichols. The first detailed description of its synthesis, effects, and dosage in humans was famously documented by Alexander Shulgin in his book *PiHKAL* (Phenethylamines I Have Known And Loved).^{[1][2][3][4][5]} This guide provides a detailed technical overview of the synthesis and initial characterization of **Escaline**, primarily drawing from the comprehensive protocols laid out by Shulgin.

Experimental Protocols: Synthesis of Escaline

Alexander Shulgin described two primary synthetic routes to **Escaline**. The first, more detailed method starts from 2,6-dimethoxyphenol, and the second begins with syringaldehyde.

Method 1: Synthesis from 2,6-Dimethoxyphenol

This procedure involves a multi-step process beginning with a Mannich reaction, followed by quaternization, cyanation, etherification, and final reduction to the target amine.

Step 1: Synthesis of 2,6-dimethoxy-4-dimethylaminomethylphenol

- To a solution of 72.3 g of 2,6-dimethoxyphenol in 400 mL of methanol, 53.3 g of a 40% aqueous dimethylamine solution was added, followed by 40 g of a 40% aqueous formaldehyde solution.
- The solution was heated under reflux for 1.5 hours on a steam bath.
- The volatile components were removed under vacuum to yield a dark oily residue of 2,6-dimethoxy-4-dimethylaminomethylphenol.

Step 2: Quaternization of the Mannich Product

- The residue from the previous step was dissolved in 400 mL of isopropanol.
- 50 mL of methyl iodide was added to the solution.
- An exothermic reaction occurred, leading to the deposition of crystals within 3 minutes. The mixture was allowed to return to room temperature and stirred occasionally over 4 hours.
- The solid product, the methiodide of 2,6-dimethoxy-4-dimethylaminomethylphenol, was collected by filtration, washed with cold isopropanol, and air-dried to yield 160 g of a cream-colored crystalline solid.

Step 3: Synthesis of Homosyringonitrile (3,5-dimethoxy-4-hydroxyphenylacetonitrile)

- A suspension of 155 g of the methiodide salt in 600 mL of water was treated with a solution of 130 g of potassium cyanide (KCN) in 300 mL of water.
- The mixture was heated on a steam bath for 6 hours.
- The hot reaction mixture was poured into 1.2 L of water and acidified with concentrated hydrochloric acid (HCl), with caution due to the evolution of hydrogen cyanide (HCN) gas.
- The aqueous solution was extracted three times with 150 mL portions of dichloromethane (CH_2Cl_2).
- The combined organic extracts were washed with saturated sodium bicarbonate (NaHCO_3) solution.

- The solvent was removed under vacuum, yielding approximately 70 g of a viscous black oil.
- This oil was distilled at 0.4 mm/Hg and 150-160 °C to yield 52.4 g of homosyringonitrile, which crystallized into a white solid.

Step 4: Synthesis of 3,5-dimethoxy-4-ethoxyphenylacetonitrile

- A solution of 5.75 g of homosyringonitrile and 12.1 g of ethyl iodide in 50 mL of dry acetone was treated with 6.9 g of finely powdered anhydrous potassium carbonate (K_2CO_3).
- The mixture was held at reflux for 18 hours.
- After cooling, the mixture was diluted with 100 mL of diethyl ether (Et_2O) and filtered.
- The solvent was removed from the filtrate under vacuum.
- The residue was recrystallized from Et_2O /hexane to yield 5.7 g of 3,5-dimethoxy-4-ethoxyphenylacetonitrile.

Step 5: Reduction to Escaline HCl (3,5-dimethoxy-4-ethoxyphenethylamine hydrochloride)

- A solution of 2.21 g of 3,5-dimethoxy-4-ethoxyphenylacetonitrile in 25 mL of ethanol containing 2.5 mL of concentrated HCl and 400 mg of 10% palladium on charcoal was prepared.
- The mixture was shaken under a hydrogen atmosphere of 50 psi for 24 hours.
- Celite was added, and the mixture was filtered.
- The solvents were removed under vacuum, and the residue was recrystallized from isopropanol/diethyl ether to yield 2.14 g of 3,5-dimethoxy-4-ethoxyphenethylamine hydrochloride (**Escaline HCl**).^{[6][7]}

[Click to download full resolution via product page](#)

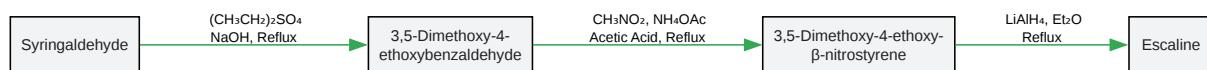
Caption: Synthetic pathway to **Escaline** from 2,6-Dimethoxyphenol.

Method 2: Synthesis from Syringaldehyde

This alternative route begins with the ethylation of syringaldehyde, followed by a Henry reaction to form a nitrostyrene, which is then reduced to the final product.

Step 1: Synthesis of 3,5-dimethoxy-4-ethoxybenzaldehyde

- A suspension of 21.9 g of syringaldehyde in 45 mL of water was heated to reflux.
- A solution of 15 g of sodium hydroxide (NaOH) in 60 mL of water was added, and heating continued until the solids redissolved.
- Over 10 minutes, 23 g of diethyl sulfate was added, and the mixture was refluxed for 1 hour.
- After cooling, the mixture was extracted with diethyl ether, and the solvent was removed to yield 21.8 g of crude 3,5-dimethoxy-4-ethoxybenzaldehyde.


Step 2: Synthesis of 3,5-dimethoxy-4-ethoxy- β -nitrostyrene

- A solution of 14.7 g of the aldehyde from the previous step and 7.2 mL of nitromethane in 50 mL of glacial acetic acid was treated with 4.4 g of anhydrous ammonium acetate.
- The mixture was held at reflux for 30 minutes.
- Upon cooling, yellow crystals formed, which were filtered and washed with cold acetic acid.
- The dried product yielded 11.5 g of 3,5-dimethoxy-4-ethoxy- β -nitrostyrene.

Step 3: Reduction to Escaline

- To a refluxing suspension of 4.0 g of lithium aluminum hydride (LAH) in 250 mL of anhydrous diethyl ether, a solution of 5.0 g of the nitrostyrene in 150 mL of anhydrous diethyl ether was added dropwise.
- The mixture was maintained at reflux for 24 hours.

- After cooling, the excess LAH was decomposed by the addition of 4 mL of water, followed by 4 mL of 15% NaOH solution, and finally 12 mL of water.
- The solids were filtered and washed with diethyl ether. The combined filtrate and washings were stripped of solvent under vacuum.
- The residue was dissolved in dilute sulfuric acid, washed with dichloromethane, then made basic with 25% NaOH.
- The product was extracted with dichloromethane. After solvent removal, the residue was distilled (110-120 °C at 0.3 mm/Hg) to yield 1.4 g of **Escaline** as a colorless oil.[7]
- The hydrochloride salt was prepared by dissolving the oil in isopropanol, neutralizing with concentrated HCl, and precipitating with anhydrous diethyl ether.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to **Escaline** from Syringaldehyde.

Data Presentation

The following tables summarize the quantitative data reported by Alexander Shulgin in PiHKAL.

Table 1: Physicochemical Properties of Escaline and Intermediates

Compound	Form	Melting Point (°C)
Homosyringonitrile	White Crystals	57-58
3,5-Dimethoxy-4-ethoxyphenylacetonitrile	Crystals	57-58
3,5-Dimethoxy-4-ethoxybenzaldehyde	Crude Solid	51-52
3,5-Dimethoxy-4-ethoxy- β -nitrostyrene	Yellow Crystals	108-109
Escaline Hydrochloride	White Crystals	165-167
Data sourced from Shulgin & Shulgin, PiHKAL. [6] [7]		

Table 2: Pharmacological Data for Escaline

Parameter	Value
Dosage Range (Oral)	40 - 60 mg
Duration of Action	8 - 12 hours
Data sourced from Shulgin & Shulgin, PiHKAL. [1] [6] [7]	

Pharmacology and Signaling Pathway

Escaline's psychoactive effects are primarily attributed to its activity as a partial agonist at the serotonin 5-HT_{2a} receptor.[\[2\]](#) Its potency is reported to be approximately five to eight times greater than that of its structural analog, mescaline.[\[8\]](#) The interaction with the 5-HT_{2a} receptor is believed to be the principal mechanism initiating the downstream signaling cascade that results in its characteristic psychedelic effects.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Simplified diagram of **Escaline**'s interaction with the 5-HT_{2a} receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Escaline [medbox.iiab.me]
- 2. m.psychonautwiki.org [m.psychonautwiki.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. medium.com [medium.com]
- 5. PIHKAL: A Chemical Love Story - Synergetic Press [synergeticpress.com]
- 6. #72 E; escaline; 3,5-dimethoxy-4-ethoxyphenethylamine [studfile.net]
- 7. Erowid Online Books : "PIHKAL" - #72 E [erowid.org]
- 8. Escaline - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Synthesis and first description of Escaline in scientific literature]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1605962#synthesis-and-first-description-of-escaline-in-scientific-literature\]](https://www.benchchem.com/product/b1605962#synthesis-and-first-description-of-escaline-in-scientific-literature)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com